2,4-Dimethylpyrrolidine

描述

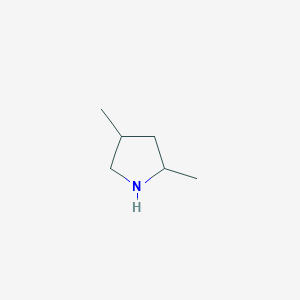

2,4-Dimethylpyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₁₃N It is a derivative of pyrrolidine, characterized by the presence of two methyl groups at the 2 and 4 positions of the pyrrolidine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylpyrrolidine can be achieved through several methods. One common approach involves the alkylation of pyrrolidine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows: [ \text{Pyrrolidine} + 2 \text{CH}_3\text{I} \rightarrow \text{this compound} + 2 \text{HI} ]

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2,4-dimethylpyrrole. This process requires a suitable hydrogenation catalyst, such as palladium on carbon (Pd/C), and is carried out under high-pressure hydrogen gas. The reaction conditions are optimized to achieve high yields and purity of the desired product.

化学反应分析

Types of Reactions: 2,4-Dimethylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: H₂O₂, m-CPBA, acetic acid, room temperature.

Reduction: LiAlH₄, NaBH₄, tetrahydrofuran (THF), diethyl ether, reflux conditions.

Substitution: Alkyl halides, acyl chlorides, base (e.g., NaOH), solvent (e.g., dichloromethane).

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted pyrrolidine derivatives.

科学研究应用

Chemical Synthesis

Chiral Building Block

2,4-Dimethylpyrrolidine serves as a crucial chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows it to facilitate asymmetric synthesis, which is essential in producing enantiomerically pure compounds. This property is particularly valuable in pharmaceuticals where the desired biological activity often resides in a specific enantiomer.

Table 1: Applications in Chemical Synthesis

| Application | Description |

|---|---|

| Asymmetric Synthesis | Utilized as a chiral auxiliary to produce enantiomerically pure compounds. |

| Ligand Formation | Acts as a ligand in coordination chemistry to form metal complexes. |

| Reaction Medium | Serves as a solvent or medium for various chemical reactions. |

Biological Research

Biological Activity Studies

Research has indicated that this compound exhibits potential biological activities. Studies focus on its interactions with biomolecules, which can lead to insights into its role in biological systems.

Mechanism of Action

The compound interacts with specific molecular targets, functioning as a ligand that binds to receptors or enzymes. This interaction can modulate biological pathways, making it a subject of interest for drug development.

Pharmaceutical Applications

Intermediate in Drug Synthesis

This compound is employed as an intermediate in the synthesis of various pharmaceuticals and bioactive compounds. Its ability to enhance the efficacy of active pharmaceutical ingredients (APIs) is noteworthy.

Case Study: Monoclonal Antibody Production

A significant study demonstrated that derivatives of this compound improved monoclonal antibody production in cell cultures. The compound's supplementation led to increased cell-specific productivity while maintaining cell viability. This finding suggests its potential use in biopharmaceutical manufacturing processes.

Table 2: Impact on Monoclonal Antibody Production

| Parameter | Control Condition | MPPB Supplemented Condition |

|---|---|---|

| mAb Concentration (mg/L) | 732 | 1,098 |

| Cell-Specific Productivity (pg/cell/day) | 7.1 | 11 |

| Viability (%) | 65 | 70 |

Industrial Applications

Catalyst Role

In industrial settings, this compound is utilized as a catalyst in various chemical processes. Its effectiveness in promoting reactions while enhancing product yields makes it an attractive option for fine chemical production.

作用机制

The mechanism of action of 2,4-Dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the 2,4-dimethyl groups can influence the binding affinity and selectivity of the compound, leading to distinct biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

2,4-Dimethylpyrrolidine can be compared with other similar compounds, such as:

Pyrrolidine: The parent compound without the methyl substitutions.

Pyrrolizidine: A bicyclic compound with a fused pyrrolidine ring.

Pyrrolidine-2-one: A lactam derivative of pyrrolidine.

Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the 2 and 5 positions.

Uniqueness: The presence of the 2,4-dimethyl groups in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it a valuable compound for exploring new chemical and biological spaces.

生物活性

2,4-Dimethylpyrrolidine, particularly in its (2S,4S) stereoisomeric form, is a chiral organic compound belonging to the pyrrolidine family. Its unique stereochemistry contributes significantly to its biological activity and potential applications in medicinal chemistry. This article reviews the biological activities of this compound, focusing on its mechanisms of action, applications in various fields, and relevant research findings.

This compound can be synthesized through various methods, with asymmetric hydrogenation being a common approach. This method utilizes rhodium-based catalysts to achieve high enantioselectivity, yielding the desired (2S,4S) configuration effectively. The compound's unique structure allows for diverse chemical reactions including oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can act as a ligand that binds to receptors or enzymes, modulating their activity. The stereochemistry plays a crucial role in determining the binding affinity and specificity of the compound.

Enhancing Monoclonal Antibody Production

A notable application of pyrrolidine derivatives is their role in enhancing monoclonal antibody (mAb) production in cell cultures. A compound structurally related to this compound was shown to suppress cell growth while increasing glucose uptake and ATP levels during mAb production. This indicates a potential for optimizing bioprocesses in therapeutic antibody production .

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of pharmaceuticals targeting specific molecular pathways. Its unique stereochemistry enhances the specificity and efficacy of drug candidates developed from it. The compound's ability to interact with various biological systems makes it valuable in drug design.

Case Studies

- Monoclonal Antibody Production : In a study involving recombinant Chinese hamster ovary (rCHO) cells, the addition of a pyrrolidine derivative improved mAb production by 1.5-fold while maintaining cell viability. The study highlighted that the compound's addition led to increased cell-specific productivity and altered glycan profiles critical for therapeutic efficacy .

- Antifungal Activity : While direct studies on this compound are scarce, related compounds have shown promising antifungal activity against Candida and Aspergillus species with MIC values ranging from 21.87 to 43.75 µg/ml . This suggests that further investigation into this compound could yield similar results.

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| (2S,4S)-2,4-Dimethylpyrrolidine | Potential antifungal; Enhances mAb production | Ligand-receptor interactions |

| (2R,4R)-2,4-Dimethylpyrrolidine | Limited studies available | Varies based on stereochemistry |

| (2S,5S)-Pyrrolidin-3-one | Antifungal activity observed | Similar ligand interactions |

属性

IUPAC Name |

2,4-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-3-6(2)7-4-5/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOJVRWFIHNZTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447079 | |

| Record name | Pyrrolidine, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13603-04-8 | |

| Record name | 2,4-Dimethylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIMETHYLPYRROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF3OGR1AYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。